Dipyridamole

Description

A phosphodiesterase inhibitor that blocks uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells. This compound also potentiates the antiaggregating action of prostacyclin. (From AMA Drug Evaluations Annual, 1994, p752)

This compound is a Platelet Aggregation Inhibitor. The physiologic effect of this compound is by means of Decreased Platelet Aggregation.

This compound is a vasodilator and inhibitor of platelet aggregation that is used to decrease the risk of thromboembolic complications and recurrence of stroke in patients known to have atherosclerotic cerebrovascular disease. This compound is associated with a low rate of serum enzyme elevations during treatment, but has not been linked to instances of clinically apparent acute liver injury.

This compound has been reported in Heracleum candicans and Prangos ferulacea with data available.

This compound is a synthetic agent derivative of pyrimido-pyrimidine, with antiplatelet properties. this compound inhibits adenosine uptake by platelets and endothelial cells, triggering an accumulation of cyclic adenosine monophosphate (cAMP), and inhibiting the stimulation of platelet aggregation by agents such as platelet activating factor and collagen. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1961 and has 3 approved and 13 investigational indications.

See also: Trapidil (related).

Structure

3D Structure

Propriétés

IUPAC Name |

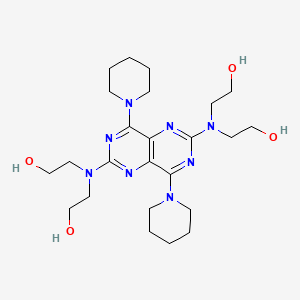

2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30/h33-36H,1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEKFCXSFNUWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040668 | |

| Record name | Dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dipyridamole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4), Slightly, 9.22e-01 g/L | |

| Record name | SID855977 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Dipyridamole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipyridamole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58-32-2 | |

| Record name | Dipyridamole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipyridamole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipyridamole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dipyridamole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dipyridamole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipyridamole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipyridamole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPYRIDAMOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ALC7F90C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dipyridamole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 °C | |

| Record name | Dipyridamole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipyridamole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015110 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

investigating dipyridamole and adenosine reuptake pathways

An In-depth Technical Guide to Dipyridamole and Adenosine Reuptake Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the mechanisms by which this compound modulates adenosine signaling, with a focus on its interaction with adenosine reuptake pathways. It includes detailed signaling diagrams, a summary of quantitative inhibitory data, and methodologies for key experimental protocols.

Introduction: this compound and Adenosine Signaling

This compound is a medication used for its antiplatelet and vasodilatory properties.[1][2] Its therapeutic effects are largely attributed to its ability to increase the extracellular concentration of adenosine, an endogenous nucleoside that plays a critical role in regulating a wide array of physiological processes, particularly in the cardiovascular system.[3][4]

Adenosine modulates functions such as blood flow, platelet aggregation, and myocardial activity by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[3][5][6] The signaling duration and intensity of adenosine are tightly controlled by its rapid removal from the extracellular space. This removal is primarily mediated by a family of membrane proteins known as Equilibrative Nucleoside Transporters (ENTs).[7][8] this compound's primary mechanism of action involves the inhibition of these transporters, thereby potentiating adenosine's effects.[1][9][10]

Core Mechanisms: Adenosine Reuptake and this compound's Inhibitory Action

Equilibrative Nucleoside Transporters (ENTs)

The SLC29 gene family encodes four subtypes of ENTs (ENT1, ENT2, ENT3, and ENT4), which facilitate the bidirectional transport of nucleosides like adenosine across cell membranes down their concentration gradient.

-

ENT1 (SLC29A1): This is the most widespread and abundant ENT subtype, making it a primary target for therapeutic intervention.[11] It exhibits a high affinity for adenosine and is potently inhibited by nitrobenzylmercaptopurine riboside (NBMPR) and this compound.[11][12]

-

ENT2 (SLC29A2): While also widely distributed, ENT2 generally shows a lower affinity for adenosine compared to ENT1.[13] It is less sensitive to NBMPR but is inhibited by this compound, albeit with lower potency than for ENT1.[12][14] ENT2 also transports nucleobases, distinguishing it from ENT1.[13]

-

ENT4 (SLC29A4): Also known as the plasma membrane monoamine transporter (PMAT), ENT4 is a pH-dependent transporter that is specific for adenosine and monoamines. This compound is a weak inhibitor of ENT4.[12]

This compound's Dual Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

-

Inhibition of Adenosine Reuptake: this compound is a potent, non-selective inhibitor of ENT1 and ENT2.[8][15] By blocking these transporters on platelets, red blood cells, and endothelial cells, it prevents the uptake of adenosine from the extracellular fluid.[1][10][16] This action leads to an accumulation of local adenosine, amplifying its signaling through cell surface receptors.[10][16]

-

Inhibition of Phosphodiesterase (PDE): this compound also inhibits PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][9] This leads to increased intracellular cAMP levels, which in turn inhibits platelet aggregation and promotes smooth muscle relaxation, contributing to its antiplatelet and vasodilatory effects.[17][18]

Quantitative Data: this compound's Inhibitory Potency

The following table summarizes the inhibitory constants (IC50 and Ki) of this compound against various human equilibrative nucleoside transporters (hENTs). These values quantify the concentration of this compound required to achieve 50% inhibition of transporter activity, providing a measure of its potency.

| Transporter Target | Reported IC50 | Reported Ki | Reference(s) |

| hENT1 | 5.0 ± 0.9 nM | 8.18 nM | [14][15] |

| 144.8 nM | 308 nM | [11][15] | |

| hENT2 | 356 ± 13 nM | 6.2 µM | [12][14] |

| hENT4 | 2.8 µM (2,797 nM) | N/A | [12][19] |

Note: Variability in reported values can arise from different experimental systems (e.g., cell types, radiolabeled substrates) and assay conditions.

Signaling Pathways and Visualizations

The following diagrams, rendered in DOT language, illustrate the key molecular pathways involved in adenosine signaling and this compound's mechanism of action.

Adenosine Production and Signaling Pathway

Extracellular adenosine is generated from the breakdown of released ATP by ectonucleotidases CD39 and CD73.[20][21] It then binds to one of four receptor subtypes, triggering distinct intracellular signaling cascades. A1 and A3 receptors couple to inhibitory G-proteins (Gi) to decrease cAMP, while A2A and A2B receptors couple to stimulatory G-proteins (Gs) to increase cAMP.[6][21][22]

Caption: Adenosine production and receptor-mediated signaling pathways.

This compound's Inhibition of Adenosine Reuptake

This diagram shows how this compound physically blocks ENT transporters in the cell membrane. This blockade prevents adenosine from being transported into the cell, leading to its accumulation in the extracellular space and enhanced receptor activation.

Caption: Mechanism of this compound-mediated inhibition of adenosine reuptake.

Experimental Protocols and Workflows

Investigating the interaction between this compound and adenosine transporters typically involves cellular uptake assays and radioligand binding studies.[23][24][25]

Protocol: Cellular Adenosine Uptake Assay

This assay measures the rate of adenosine transport into cells and its inhibition by compounds like this compound.

1. Cell Culture and Seeding:

- Culture a suitable cell line (e.g., HeLa, or a nucleoside transporter-deficient cell line like PK15NTD stably expressing a specific hENT subtype) to ~90% confluence.[14][19]

- Seed the cells into 96-well plates at a density of 50,000–150,000 cells per well and allow them to adhere overnight.[26]

2. Assay Preparation:

- Prepare a stock solution of radiolabeled adenosine (e.g., [³H]adenosine) in a suitable assay buffer (e.g., HEPES-buffered saline).

- Prepare serial dilutions of this compound and a positive control inhibitor (e.g., NBMPR for hENT1) in the assay buffer.

3. Inhibition and Uptake:

- Wash the cells with warm assay buffer to remove culture medium.

- Add the this compound dilutions or control compounds to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.[26]

- Initiate the uptake by adding the [³H]adenosine solution to each well (final concentration typically in the low µM range).[14][27]

- Incubate for a short, predetermined time (e.g., 1-5 minutes) to ensure measurement of the initial linear uptake rate.[14][28]

4. Termination and Lysis:

- Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer containing a high concentration of a non-radiolabeled inhibitor (a "stop solution") to prevent further transport.[26]

- Lyse the cells in each well using a lysis buffer (e.g., containing NaOH or a detergent like SDS).

5. Quantification and Analysis:

- Transfer the cell lysate from each well into a scintillation vial.

- Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

- Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control and plot the data to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical cellular uptake assay designed to test an inhibitor.

Caption: Experimental workflow for a cellular adenosine uptake inhibition assay.

Protocol: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter by measuring its ability to displace a known high-affinity radioligand.

1. Membrane Preparation:

- Harvest cells overexpressing the transporter of interest (e.g., hENT1-HEK293 cells).

- Homogenize the cells and isolate the membrane fraction through differential centrifugation.

- Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

2. Binding Reaction:

- In a microplate or microcentrifuge tubes, combine the cell membranes (e.g., 20-50 µg protein), a fixed concentration of a high-affinity radioligand (e.g., [³H]NBMPR for hENT1), and varying concentrations of unlabeled this compound.[29]

- Define non-specific binding in a parallel set of tubes by including a high concentration of an unlabeled competing ligand.[29]

- Incubate the mixture for a sufficient time to reach binding equilibrium (e.g., 60 minutes at 25°C).[29]

3. Separation and Quantification:

- Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through a glass fiber filtermat, which traps the membranes.

- Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

- Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

4. Data Analysis:

- Subtract the non-specific binding from all measurements to determine the specific binding.

- Plot the specific binding as a function of the this compound concentration.

- Analyze the resulting competition curve using non-linear regression to determine the IC50 value.

- Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Conclusion

This compound's clinical efficacy is fundamentally linked to its potent inhibition of equilibrative nucleoside transporters, primarily ENT1 and ENT2. By blocking the cellular reuptake of adenosine, this compound elevates extracellular adenosine levels, thereby amplifying its vasodilatory and anti-platelet signaling pathways. A thorough understanding of these transport and signaling mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of novel therapeutics targeting the adenosine pathway and for optimizing the clinical application of existing drugs like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Adenosine and the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Adenosine and the Cardiovascular System: The Good and the Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine - Wikipedia [en.wikipedia.org]

- 7. JCI Insight - Coordination of ENT2-dependent adenosine transport and signaling dampens mucosal inflammation [insight.jci.org]

- 8. Who Is Who in Adenosine Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. droracle.ai [droracle.ai]

- 11. Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent this compound Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. researchgate.net [researchgate.net]

- 15. This compound | Nucleoside Transporters | Tocris Bioscience [tocris.com]

- 16. drugs.com [drugs.com]

- 17. litfl.com [litfl.com]

- 18. go.drugbank.com [go.drugbank.com]

- 19. This compound analogs as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Current Research Method in Transporter Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 25. How is transporter interaction assessed? [synapse.patsnap.com]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchwithrutgers.com [researchwithrutgers.com]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Targets of Dipyridamole in Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyridamole is a well-established antiplatelet agent and vasodilator with a multifaceted mechanism of action that continues to be a subject of cardiovascular research. Its therapeutic effects are primarily attributed to its interaction with several key molecular targets, leading to the modulation of critical signaling pathways involved in thrombosis, vascular tone, and oxidative stress. This technical guide provides a comprehensive overview of the core molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development endeavors.

Core Molecular Targets of this compound

This compound's cardiovascular effects stem from its ability to interact with three primary molecular targets:

-

Phosphodiesterases (PDEs): this compound is a non-selective inhibitor of several PDE isoforms, with a notable effect on cyclic GMP (cGMP)-specific PDE5. By inhibiting these enzymes, this compound prevents the degradation of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cGMP, leading to their intracellular accumulation.

-

Equilibrative Nucleoside Transporters (ENTs): this compound blocks the reuptake of adenosine into erythrocytes and endothelial cells by inhibiting ENTs, particularly ENT1 and ENT2.[1] This action increases the extracellular concentration of adenosine, a potent endogenous vasodilator and inhibitor of platelet aggregation.

-

Reactive Oxygen Species (ROS): this compound possesses direct antioxidant properties, acting as a free radical scavenger.[2][3] This chain-breaking antioxidant activity contributes to the protection of vascular cells from oxidative damage.[2][3]

Quantitative Data on this compound's Molecular Interactions

The following tables summarize the quantitative data available on the interaction of this compound with its primary molecular targets.

Table 1: Inhibition of Phosphodiesterase (PDE) Isoforms by this compound

| PDE Isoform | IC50 (µM) |

| PDE5 | 0.9 |

| PDE6 | 0.38 |

| PDE8 | 4.5 |

| PDE10 | 0.45 |

| PDE11 | 0.37 |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Table 2: Inhibition of Equilibrative Nucleoside Transporters (ENTs) by this compound

| Transporter | IC50 | Ki |

| ENT1 | 144.8 nM | 8.18 nM |

| ENT2 | - | - |

IC50 represents the concentration of this compound required to inhibit 50% of transporter activity. Ki (inhibition constant) reflects the binding affinity of the inhibitor to the transporter.

Table 3: Antioxidant Activity of this compound

| Activity | Parameter | Value |

| Peroxyl Radical Scavenging | Rate Constant (M⁻¹s⁻¹) | 2 x 10⁶ |

| Inhibition of Ferrous-induced Lipid Peroxidation | IC50 (µM) | 17.5[4] |

The rate constant indicates the speed of the reaction between this compound and peroxyl radicals. IC50 represents the concentration of this compound required to inhibit 50% of lipid peroxidation.

Table 4: Effect of this compound on Prostacyclin (PGI2) Synthesis

| Experimental Model | This compound Concentration | Increase in PGI2 Production |

| Rat Stomach Fundus Homogenates | 0.01 - 0.75 mM | 21% - 350%[5] |

| Isolated Perfused Rabbit Heart | 1 µg/mL | 70%[5] |

| Isolated Perfused Rabbit Heart | 5 µg/mL | 146%[5] |

| Human Veins (ex vivo, from treated subjects) | N/A | 2.5 times more than placebo[6] |

These studies demonstrate that this compound can stimulate the biosynthesis of the vasodilator and anti-aggregatory agent, prostacyclin.

Signaling Pathways and Experimental Workflows

This compound's Impact on cGMP and cAMP Signaling in Platelets

This compound's antiplatelet effects are mediated through the potentiation of both the nitric oxide (NO)/cGMP and the adenosine/cAMP signaling pathways.

Experimental Workflow for Assessing this compound's Effect on VASP Phosphorylation

A common method to evaluate the downstream effects of this compound on the cGMP pathway is to measure the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) in platelets.

Detailed Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay (Colorimetric Method)

This protocol provides a general framework for assessing the inhibitory activity of this compound on PDE enzymes.

Materials:

-

Purified PDE enzyme

-

This compound stock solution

-

cAMP or cGMP substrate

-

5'-Nucleotidase

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of PDE enzyme, cAMP/cGMP substrate, and 5'-nucleotidase in assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

This compound solution (or vehicle control)

-

PDE enzyme solution

-

-

Initiation of Reaction: Add the cAMP or cGMP substrate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

-

Second Enzymatic Reaction: Add 5'-nucleotidase to each well to convert the AMP/GMP product to adenosine/guanosine and inorganic phosphate. Incubate as required by the enzyme.

-

Color Development: Add the phosphate detection reagent to each well.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Adenosine Uptake Inhibition Assay in Platelets

This protocol outlines a method to measure the inhibition of adenosine uptake by this compound in platelets.

Materials:

-

Washed human platelets

-

[³H]-adenosine (radiolabeled adenosine)

-

This compound stock solution

-

Assay buffer (e.g., Tyrode's buffer)

-

Scintillation cocktail

-

Scintillation counter

-

Microcentrifuge tubes

Procedure:

-

Platelet Preparation: Isolate platelets from whole blood by centrifugation and wash them to obtain a suspension of washed platelets in assay buffer.

-

Reaction Setup: In microcentrifuge tubes, pre-incubate the platelet suspension with various concentrations of this compound or vehicle control at 37°C for a short period (e.g., 10-15 minutes).

-

Initiation of Uptake: Add [³H]-adenosine to each tube to initiate the uptake process.

-

Incubation: Incubate the tubes at 37°C for a defined time (e.g., 1-5 minutes).

-

Termination of Uptake: Stop the uptake by adding an ice-cold stop solution (e.g., assay buffer containing a high concentration of a non-radiolabeled nucleoside transport inhibitor like NBMPR) and immediately centrifuging the tubes to pellet the platelets.

-

Washing: Wash the platelet pellets with ice-cold assay buffer to remove extracellular [³H]-adenosine.

-

Lysis and Scintillation Counting: Lyse the platelet pellets and add a scintillation cocktail.

-

Measurement: Measure the radioactivity in each sample using a scintillation counter.

-

Data Analysis: Determine the amount of [³H]-adenosine taken up by the platelets in the presence of different this compound concentrations. Calculate the percentage inhibition of adenosine uptake and determine the IC50 or Ki value.

Assessment of Antioxidant Activity (Peroxyl Radical Scavenging)

This protocol describes a method to quantify the chain-breaking antioxidant activity of this compound.[2]

Materials:

-

This compound

-

Azo-initiator (e.g., AAPH) to generate peroxyl radicals

-

Fluorescent probe (or monitor the intrinsic fluorescence of this compound)

-

Phosphate buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Reaction Setup: In a cuvette, prepare a solution of the azo-initiator in phosphate buffer.

-

Initiation of Radical Generation: Place the cuvette in a fluorometer set at 37°C to initiate the thermal decomposition of the azo-initiator and the generation of peroxyl radicals.

-

Measurement of Fluorescence Decay: If using this compound's intrinsic fluorescence, monitor its decay over time as it is consumed by reacting with the peroxyl radicals. Alternatively, a fluorescent probe that is quenched by radicals can be used, and the protective effect of this compound on the probe's fluorescence can be measured.

-

Data Analysis: The rate of fluorescence decay is proportional to the rate of radical scavenging. The rate constant for the reaction between this compound and peroxyl radicals can be calculated from this data.

Conclusion

This compound's therapeutic efficacy in cardiovascular disease is a consequence of its engagement with multiple molecular targets. Its ability to inhibit phosphodiesterases and adenosine transporters, coupled with its antioxidant properties, results in a synergistic modulation of key signaling pathways that regulate platelet function, vascular tone, and cellular redox state. This in-depth guide provides researchers and drug development professionals with a consolidated resource of quantitative data, experimental methodologies, and pathway visualizations to facilitate a deeper understanding of this compound's mechanism of action and to inspire the development of novel cardiovascular therapies.

References

- 1. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of this compound, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A potent chain-breaking antioxidant activity of the cardiovascular drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a drug with unrecognized antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits platelet aggregation induced by oxygen-derived free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a potent stimulator of prostacyclin (PGI2) biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Increased prostacyclin production from human veins by this compound: an in vitro and ex vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Dipyridamole's Influence on cAMP and cGMP Signaling Cascades

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

Dipyridamole is a well-established pharmacological agent with significant antiplatelet and vasodilatory properties. Its clinical efficacy, particularly in the secondary prevention of stroke, is rooted in its complex influence over crucial intracellular signaling pathways. This technical guide provides an in-depth exploration of the core molecular mechanisms by which this compound modulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling cascades. We will dissect its dual modes of action—inhibition of phosphodiesterases and blockade of adenosine reuptake—and present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for the scientific community.

Core Mechanisms of Action

This compound exerts its pharmacological effects primarily through two distinct, yet synergistic, mechanisms:

-

Inhibition of Phosphodiesterases (PDEs): this compound is a non-selective inhibitor of several phosphodiesterase enzymes.[1][2] PDEs are responsible for the degradation of cyclic nucleotides. By inhibiting these enzymes, this compound prevents the conversion of cAMP and cGMP into their inactive forms (AMP and GMP), thereby increasing the intracellular concentrations and prolonging the signaling activity of these second messengers.[3][4]

-

Inhibition of Adenosine Reuptake: this compound blocks the equilibrative nucleoside transporters (ENTs) on the surface of cells like erythrocytes and endothelial cells.[5][6][7] This action prevents the reuptake of extracellular adenosine, leading to a significant increase in its local concentration.[4][6] The elevated adenosine levels then activate cell surface adenosine receptors (primarily A2 subtypes), which in turn stimulate adenylyl cyclase to produce more cAMP.[4][6]

Caption: Overview of this compound's Dual Mechanism of Action.

Influence on the cAMP Signaling Cascade

This compound enhances cAMP signaling through both its primary mechanisms. The inhibition of cAMP-degrading phosphodiesterases directly preserves intracellular cAMP levels. Concurrently, by blocking adenosine reuptake, this compound increases extracellular adenosine, which then acts as a ligand for A2 adenosine receptors on platelets and vascular cells.[6] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, the enzyme that synthesizes cAMP from ATP, further amplifying the intracellular cAMP pool.[4]

Elevated cAMP is a potent inhibitor of platelet activation.[4] It works by activating Protein Kinase A (PKA), which phosphorylates various downstream targets that ultimately reduce intracellular calcium mobilization and block the release of pro-aggregatory substances like arachidonic acid and thromboxane A2.[5] this compound has also been shown to stimulate the release of prostacyclin (PGI2), which induces adenylyl cyclase activity and further raises cAMP levels, contributing to its anti-aggregating effects.[4][5]

Caption: this compound's modulation of the cAMP signaling pathway.

Influence on the cGMP Signaling Cascade

This compound's effect on the cGMP pathway is primarily driven by its inhibition of cGMP-specific phosphodiesterases, most notably PDE type V (PDE5).[1][8] This action is particularly significant in vascular smooth muscle cells and platelets. Endothelial cells produce nitric oxide (NO), a key signaling molecule that diffuses into adjacent cells and activates soluble guanylyl cyclase (sGC). sGC then catalyzes the conversion of GTP to cGMP.

By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby amplifying and prolonging the NO signal.[4][8] Elevated cGMP activates Protein Kinase G (PKG), which in turn phosphorylates several downstream targets. A key target in platelets is the vasodilator-stimulated phosphoprotein (VASP).[8] Phosphorylation of VASP is a well-established marker of NO/cGMP-mediated platelet inhibition.[8][9] In vascular smooth muscle, elevated cGMP leads to relaxation and vasodilation.[4]

References

- 1. Phosphodiesterase inhibitor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Translational Therapeutics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. ahajournals.org [ahajournals.org]

- 9. This compound enhances NO/cGMP-mediated vasodilator-stimulated phosphoprotein phosphorylation and signaling in human platelets: in vitro and in vivo/ex vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Antioxidant Properties of Dipyridamole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipyridamole, a pyrimidopyrimidine derivative, is a well-established antiplatelet and vasodilatory agent used in the secondary prevention of cerebrovascular events.[1][2] Beyond these classical mechanisms, which involve phosphodiesterase inhibition and adenosine reuptake blockade, a substantial body of evidence demonstrates that this compound possesses potent, direct antioxidant properties.[3] This guide provides an in-depth technical overview of the in vitro antioxidant activities of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows. The data presented herein underscore the capacity of this compound to directly scavenge harmful reactive oxygen species (ROS), inhibit lipid peroxidation, and modulate redox-sensitive inflammatory signaling pathways.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through multiple in vitro mechanisms, functioning as a versatile free radical scavenger and a protector of cellular components against oxidative damage.

-

Direct Radical Scavenging: this compound is a potent chain-breaking antioxidant capable of scavenging both hydrophilic and hydrophobic radicals.[4] It demonstrates significant activity against a range of reactive oxygen species, with a particularly high efficacy against hydroxyl radicals (*OH) and peroxyl radicals.[4][5] Its scavenging order has been reported as *OH > HOCl > H₂O₂ >> O₂⁻.[5][6] The rate constant for its reaction with methyl linoleate peroxyl radicals was calculated to be 2 x 10⁶ M⁻¹s⁻¹, a rate superior to that of Vitamin E under similar conditions.[4]

-

Inhibition of Lipid Peroxidation: The drug effectively prevents the peroxidation of lipids, a critical process in cellular membrane damage. It has been shown to inhibit the oxidative modification of low-density lipoprotein (LDL) induced by copper ions or endothelial cells at pharmacologically relevant concentrations (as low as 2.5 µM).[7] this compound also strongly inhibits iron-induced lipoperoxidation in mitochondria with a reported IC50 of 1 µM.[8] Furthermore, it protects against lipid peroxidation in models using arachidonic acid and linoleic acid.[4][9][10]

-

Sparing of Endogenous Antioxidants: In cellular systems subjected to oxidative stress, this compound demonstrates a protective effect on the cell's native antioxidant defenses. Studies using human erythrocytes have shown that this compound spares endogenous Vitamin E and cytosolic thiols from depletion during chemically-induced oxidation.[1][11]

-

Modulation of Redox-Sensitive Signaling: this compound's antioxidant effects extend to the regulation of inflammatory signaling pathways. Research indicates that native (non-oxidized) this compound can suppress the activation of the transcription factor NF-κB induced by inflammatory stimuli like TNF-α.[12] This suggests that its antioxidant properties are linked to anti-inflammatory effects at the cellular level.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies assessing the antioxidant potency of this compound.

Table 1: Radical Scavenging and Inhibition of ROS

| Parameter / Assay | Species Scavenged / System | Concentration | Result | Reference |

| Rate Constant | Methyl Linoleate Peroxyl Radicals | N/A | 2 x 10⁶ M⁻¹s⁻¹ | Iuliano et al., 1992[4] |

| Chemiluminescence Inhibition | Hydroxyl Radical (*OH) | 0.1 µM | ~40% Inhibition | Vargas et al., 2003[5][6] |

| Chemiluminescence Inhibition | Hypochlorous Acid (HOCl) | 10 µM | ~20% Inhibition | Vargas et al., 2003[5][6] |

| Chemiluminescence Inhibition | Hydrogen Peroxide (H₂O₂) | 50 µM | ~45% Inhibition | Vargas et al., 2003[5][6] |

| Isoluminol-Enhanced Chemiluminescence (ILCL) | PMA-Stimulated Human Neutrophils (Extracellular) | 50 µM | >50% Inhibition | Vargas et al., 2003[5][6] |

| Cellular ROS Generation (DCFDA Oxidation) | Basal ROS in Endothelial Cells | Not specified | Decreased | Ames et al., 2005[13] |

| Cellular ROS Generation | Superoxide in Platelets | Not specified | Significantly Attenuated | Ames et al., 2005[13] |

Table 2: Inhibition of Lipid Peroxidation

| Assay / System | Inducing Agent | Concentration | Result | Reference |

| Mitochondrial Lipoperoxidation (IC50) | Iron | 1 µM | 50% Inhibition (IC50) | de la Cruz et al., 1997[8] |

| LDL Oxidation | Copper Ions / Endothelial Cells | 2.5 µM | Protection from oxidative modification | Halliwell et al., 1994[7] |

| Erythrocyte Membrane Oxidation | Cumene Hydroperoxide | 20 µM | Protection of membranes from oxidation | Ames et al., 2000[1][11] |

| Ferroptosis Inhibition | RSL3 (GPX4 inhibitor) | Not specified | Attenuated MDA levels | Chen et al., 2022[14] |

Visualized Mechanisms and Workflows

Diagram: Core Antioxidant Mechanisms of this compound

Caption: this compound's direct antioxidant actions.

Diagram: General Workflow for In Vitro Antioxidant Assays

Caption: A typical workflow for spectrophotometric antioxidant assays.

Diagram: this compound's Influence on the NF-κB Signaling Pathway

Caption: this compound inhibits TNF-α-induced NF-κB activation.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the antioxidant properties of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[15][16]

-

Principle: The reduction of the DPPH radical is monitored by measuring the decrease in absorbance at approximately 517 nm.[16][17] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[16]

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Spectrophotometric grade methanol or ethanol

-

This compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or quartz cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

DPPH Working Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.[15] Keep the solution protected from light. Adjust the solution with methanol so that its absorbance at 517 nm is approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Perform serial dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control.

-

Reaction Setup:

-

In a 96-well plate, add 100 µL of each this compound dilution to respective wells in triplicate.

-

Add 100 µL of the solvent as a blank (for sample background).

-

Add 100 µL of the positive control dilutions.

-

Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH working solution (A_control).

-

-

Initiate Reaction: Add 100 µL of the DPPH working solution to all wells except the sample blanks (to which 100 µL of methanol is added). Mix gently.[18]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15][16]

-

Measurement: Measure the absorbance of all wells at 517 nm.[16]

-

-

Calculation:

-

Percentage Scavenging (%) = [ (A_control - (A_sample - A_blank)) / A_control ] * 100

-

The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage scavenging against the concentration of this compound.[16]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green radical.

-

Principle: In the presence of an antioxidant, the colored ABTS•⁺ is reduced to its colorless neutral form. The reduction in absorbance is measured spectrophotometrically at ~734 nm.[19]

-

Materials:

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate Buffered Saline (PBS) or ethanol

-

This compound and positive control (e.g., Trolox)

-

-

Procedure:

-

ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes.

-

Radical Generation: Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19] This generates the ABTS•⁺ radical.

-

ABTS•⁺ Working Solution: Dilute the stock solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare serial dilutions of this compound and a positive control in the solvent.

-

Reaction Setup: Add a small volume of the this compound sample (e.g., 10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 1 mL).

-

Incubation: Incubate at room temperature for a defined time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage inhibition similarly to the DPPH assay.

-

Results can be expressed as an IC50 value or in terms of Trolox Equivalents (TEAC).

-

Lipid Peroxidation Inhibition Assay (Erythrocyte Model)

This method assesses the ability of this compound to protect cell membranes from oxidative damage using human red blood cells (RBCs) as a model.[11]

-

Principle: Oxidative stress is induced by an agent like cumene hydroperoxide. The resulting lipid peroxidation can be monitored by the loss of fluorescence of a lipid-soluble probe (like cis-parinaric acid) incorporated into the membrane, or by measuring the formation of malondialdehyde (MDA).[4][14] this compound's protective effect is quantified by its ability to slow down fluorescence decay or reduce MDA formation.

-

Materials:

-

Fresh human red blood cells (RBCs)

-

Hanks' buffer or similar physiological buffer

-

Oxidant: Cumene hydroperoxide (CHP)

-

Fluorescent Probe: cis-Parinaric acid (PnA) (optional)

-

This compound

-

Fluorometer or spectrophotometer

-

-

Procedure (Fluorescence Method):

-

Cell Preparation: Wash fresh RBCs with buffer to prepare a 1% cell suspension.

-

Probe Incorporation: Add an ethanolic solution of cis-PnA to the cell suspension and allow it to incorporate into the membranes.

-

Baseline Measurement: Record the stable baseline fluorescence signal.

-

Initiate Oxidation: Add a defined concentration of cumene hydroperoxide (e.g., 160 µM) to initiate lipid peroxidation. This will cause a decrease in fluorescence.[11]

-

Intervention: In separate experiments, add different concentrations of this compound to the cell suspension before or after the addition of the oxidant.

-

Monitoring: Continuously record the fluorescence emission over time.

-

-

Data Analysis:

Conclusion

The in vitro evidence compellingly demonstrates that this compound is a multifaceted antioxidant. Its ability to directly scavenge physiologically relevant free radicals, inhibit the damaging cascade of lipid peroxidation, and preserve the cell's own antioxidant defenses is well-documented.[1][4][7] Furthermore, its capacity to modulate redox-sensitive inflammatory pathways like NF-κB highlights a mechanism that links its antioxidant action to anti-inflammatory effects.[12] These properties, which are observed at clinically relevant concentrations, suggest that the therapeutic benefits of this compound in vascular diseases may be attributed, at least in part, to this potent and direct antioxidant activity.[1][20] For researchers in drug development, these findings present this compound as an interesting scaffold and a benchmark compound for the development of novel therapies targeting diseases with an underlying oxidative stress etiology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: a drug with unrecognized antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A potent chain-breaking antioxidant activity of the cardiovascular drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant properties of this compound as assessed by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. This compound inhibits the oxidative modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effect of this compound and its derivatives on lipid peroxidation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro antioxidant and photo-oxidant properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The antioxidant drug this compound spares the vitamin E and thiols in red blood cells after oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Redox state of this compound is a critical determinant for its beneficial antioxidant and antiinflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effect of this compound on vascular cell-derived reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of this compound as a novel ferroptosis inhibitor and its therapeutic potential in acute respiratory distress syndrome management - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. e3s-conferences.org [e3s-conferences.org]

- 20. Translational Therapeutics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Dipyridamole's Potential in Cancer Research Through Lipid Metabolism Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reprogramming of cellular metabolism is a hallmark of cancer, with many tumors exhibiting a heightened dependence on lipid metabolism for growth, proliferation, and survival. This dependency presents a promising therapeutic window. Dipyridamole, a long-established antiplatelet agent, is emerging as a potent inhibitor of lipid metabolism in cancer cells, independent of its classical pharmacological actions. This document provides a comprehensive overview of the mechanism of action, supporting data, and experimental protocols relevant to the investigation of this compound as a candidate for cancer therapy. The core of its anticancer activity lies in the inhibition of Sterol Regulatory Element-Binding Protein (SREBP) signaling, a master regulator of lipogenesis. By targeting the SREBP pathway, this compound effectively "starves" lipid-addicted cancer cells, highlighting its potential as a repurposed therapeutic agent.

Core Mechanism: Inhibition of the SREBP Pathway

This compound exerts its primary anticancer effects on lipid metabolism by disrupting the activation of SREBPs. These transcription factors control the expression of genes involved in cholesterol and fatty acid synthesis.

The canonical activation of SREBPs involves a multi-step process:

-

Inactive State: In sterol-replete cells, SREBPs are retained in the endoplasmic reticulum (ER) through binding to SREBP cleavage-activating protein (SCAP). The SCAP-SREBP complex is held in the ER by Insulin-induced gene (Insig) proteins.

-

Activation Signal (Sterol Depletion): When cellular sterol levels are low, Insig dissociates from the SCAP-SREBP complex.

-

Trafficking to Golgi: The SCAP-SREBP complex is then free to move from the ER to the Golgi apparatus.

-

Proteolytic Cleavage: In the Golgi, SREBP is sequentially cleaved by two proteases, Site-1 Protease (S1P) and Site-2 Protease (S2P).

-

Nuclear Translocation: The cleaved, mature N-terminal domain of SREBP translocates to the nucleus.

-

Gene Transcription: In the nucleus, mature SREBP binds to sterol regulatory elements (SREs) in the promoters of target genes, activating the transcription of enzymes required for lipid synthesis and uptake.

This compound intervenes in this pathway by targeting SCAP, which is an escort protein for SREBPs.[1] This action prevents the ER-to-Golgi transport of the SCAP-SREBP complex, thereby inhibiting the subsequent proteolytic cleavage and nuclear translocation of SREBPs.[2] This leads to a downstream reduction in the expression of lipogenic genes, ultimately depriving cancer cells of the lipids necessary for their rapid growth and proliferation.[1] A crucial aspect of this mechanism is its independence from this compound's well-known phosphodiesterase (PDE) inhibitory activity.[1][2]

Signaling Pathway Diagram: this compound's Inhibition of SREBP Activation

Caption: this compound inhibits the SREBP pathway by blocking ER-to-Golgi transport of the SCAP-SREBP complex.

Quantitative Data

The following tables summarize key quantitative findings from preclinical studies investigating the anticancer effects of this compound, particularly in combination with statins, which also target the mevalonate pathway.

Table 1: In Vitro Efficacy of this compound in Combination with Statins

| Cell Line | Cancer Type | Statin Used | This compound Concentration (µM) | Outcome | Reference |

| MDA-MB-435 | Human Melanoma | Atorvastatin | Not specified | 68-92% reduction in atorvastatin IC50 | [3] |

| SK-MEL-5 | Human Melanoma | Atorvastatin | Not specified | 68-92% reduction in atorvastatin IC50 | [3] |

| LNCaP | Prostate Cancer | Fluvastatin | 5 | Potentiated fluvastatin-induced apoptosis | [4] |

| DU145 | Prostate Cancer | Fluvastatin | 5 | Potentiated fluvastatin-induced apoptosis | [4] |

| Multiple Myeloma cell lines | Multiple Myeloma | Simvastatin | Not specified | Synergistic induction of apoptosis | [5] |

| AML cell lines | Acute Myeloid Leukemia | Simvastatin | Not specified | Synergistic induction of apoptosis | [5] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Dosage | Key Findings | Reference |

| Triple-Negative Breast Cancer (Mouse) | This compound | Not specified | 67.5% decrease in primary tumor size; 47.5% reduction in metastasis | [6][7] |

| Melanoma (Human Patients) | This compound | 300 mg/day | 5-year survival of 77% vs. 32% expected | [6][7] |

| Colorectal Cancer (Mouse models) | This compound + Aspirin | Not specified | Better inhibitory effect than either monotherapy | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.

Cell Viability and Proliferation Assays (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HCT-8, U937) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (and/or other compounds like doxorubicin or statins) for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells. IC50 values can be determined by plotting cell viability against drug concentration.[4][9][10]

Western Blotting for Protein Expression

This technique is used to detect changes in the expression and cleavage of key proteins in the SREBP pathway.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SREBP1, SREBP2, pCREB, PARP-1, Actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry can be used for quantification.[4][9][10]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure the mRNA levels of SREBP target genes.

-

RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform real-time PCR using a thermocycler with SYBR Green or TaqMan probes. Use primers specific for target genes (e.g., HMGCR, HMGCS1, INSIG1, SCD) and a housekeeping gene (e.g., RPL13A, GAPDH) for normalization.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[4][11]

Visualizations: Workflows and Relationships

Experimental Workflow for Investigating this compound's Effects

Caption: A typical experimental workflow to investigate the anticancer effects of this compound.

Logical Relationship Diagram

Caption: The logical relationship between this compound, lipid metabolism, and cancer cell growth.

Discussion and Future Directions

The repurposing of this compound as an inhibitor of lipid metabolism in cancer presents a compelling therapeutic strategy. Its ability to target the SREBP pathway, a central node in cancer cell metabolism, underscores its potential across a range of malignancies that are dependent on de novo lipogenesis.[1][12] The synergistic effects observed with statins further enhance its therapeutic appeal, suggesting that combination therapies could be particularly effective.[3][4][11][13]

However, some studies have reported conflicting results, with this compound showing proliferative effects in certain cancer cell lines, potentially through the phosphorylation of CREB.[9][10] This highlights the need for further research to delineate the specific contexts in which this compound exerts its anticancer effects. Key areas for future investigation include:

-

Biomarker Discovery: Identifying biomarkers to predict which tumors will be most sensitive to this compound-mediated lipid metabolism inhibition.

-

Combination Therapies: Exploring novel combination strategies with other metabolic inhibitors or standard-of-care chemotherapeutics.

-

Clinical Trials: Designing and conducting well-controlled clinical trials to evaluate the safety and efficacy of this compound in cancer patients, both as a monotherapy and in combination.

-

Structural Analogs: Developing structural analogs of this compound that retain SREBP inhibitory activity while minimizing off-target effects, such as PDE inhibition.[1]

References

- 1. hopkinsmedicine.org [hopkinsmedicine.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Repurposing of the Cardiovascular Drug Statin for the Treatment of Cancers: Efficacy of Statin–this compound Combination Treatment in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of cholesterol metabolism in tumor therapy, from bench to bed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. williamscancerinstitute.com [williamscancerinstitute.com]

- 7. williamscancerinstitute.com [williamscancerinstitute.com]

- 8. portal.research.lu.se [portal.research.lu.se]

- 9. This compound induces the phosphorylation of CREB to promote cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cyclic AMP‐hydrolyzing phosphodiesterase inhibitors potentiate statin‐induced cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Repurposing Drugs as Expanding Cancer Treatment Palette: this compound as a Cancer Treatment | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]

- 13. researchgate.net [researchgate.net]

Foundational Studies on the Antiviral Activity of Dipyridamole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipyridamole, a long-established antiplatelet agent, has demonstrated a broad spectrum of antiviral activities against a diverse range of viruses. This technical guide provides an in-depth overview of the foundational research on this compound's antiviral properties, with a focus on its mechanisms of action, quantitative antiviral data, and the experimental methodologies used in these pivotal studies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology and drug development, facilitating further investigation into the therapeutic potential of this compound as a host-directed antiviral agent.

Introduction

This compound is a pyrimido-pyrimidine derivative that has been in clinical use for decades, primarily for its anti-thrombotic and vasodilatory effects.[1][2] Beyond its established cardiovascular applications, a growing body of evidence, spanning from the late 1970s to contemporary research, has highlighted its potent antiviral properties.[3][4] this compound has been shown to inhibit the replication of a wide array of viruses, including members of the Picornaviridae, Togaviridae, Orthomyxoviridae, Paramyxoviridae, Herpetoviridae, and Poxviridae families.[5] Its multifaceted mechanism of action, which involves the modulation of host cell pathways rather than direct targeting of viral components, positions it as a promising candidate for a host-directed antiviral strategy. This approach offers the potential for broad-spectrum efficacy and a higher barrier to the development of viral resistance.[6][7]

Mechanisms of Antiviral Action

This compound's antiviral effects are attributed to several distinct yet potentially synergistic mechanisms that primarily involve the modulation of host cellular functions.

Inhibition of Nucleoside Transport

This compound is a well-characterized inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2.[8][9] By blocking the uptake of extracellular nucleosides, such as adenosine and uridine, into the cell, this compound can disrupt viral replication in several ways:[1][10]

-

Depletion of Precursors for Viral Genome Synthesis: Many viruses rely on the host cell's nucleoside pool for the synthesis of their genetic material. By limiting the intracellular availability of these essential building blocks, this compound can impede viral RNA or DNA replication.[11] This mechanism is particularly relevant for rapidly replicating viruses.

-

Potentiation of Nucleoside Analog Antivirals: this compound can enhance the efficacy of nucleoside analog antiviral drugs, such as zidovudine (AZT). By inhibiting the uptake of endogenous nucleosides, it reduces the competition for intracellular phosphorylation, thereby increasing the activation and incorporation of the antiviral analogs into the viral genome.[1]

Inhibition of Phosphodiesterase (PDE)

This compound inhibits various phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][9] This inhibition leads to an increase in intracellular cAMP and cGMP levels, which can trigger downstream signaling pathways with antiviral consequences:

-

Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA, which can modulate the activity of various transcription factors and cellular processes, some of which may contribute to an antiviral state.

-

Interferon (IFN) Induction: this compound has been shown to be an inducer of interferon, a critical component of the innate immune response to viral infections.[12][13][14] The IFN-inducing activity of this compound is linked to its ability to inhibit cAMP phosphodiesterase.[13]

Modulation of Host Signaling Pathways

This compound has been demonstrated to modulate key inflammatory and stress-activated signaling pathways within the host cell, which can impact the cellular environment and its permissiveness to viral replication.

-

Inhibition of NF-κB Signaling: this compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation and immune responses.[1] By suppressing NF-κB activation, this compound may dampen the virus-induced inflammatory response that can contribute to pathogenesis.

-

Modulation of p38 MAPK Pathway: this compound can also affect the p38 mitogen-activated protein kinase (MAPK) pathway, another key regulator of cellular stress and inflammation.[1] The modulation of this pathway can influence the expression of various genes involved in the host's response to viral infection.

Figure 1: Proposed antiviral mechanisms of this compound.

Quantitative Antiviral Data

The following tables summarize the available quantitative data on the antiviral activity of this compound against various viruses. It is important to note that for many viruses, particularly from earlier studies, only qualitative descriptions of antiviral activity (e.g., "significant inhibition") are available. The data presented here are sourced from a limited number of studies and may not be exhaustive.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Family | Virus | Cell Line | Assay Type | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference(s) |

| Coronaviridae | SARS-CoV-2 | Vero E6 | Replication Assay | >50% inhibition at 100 nM | >10 µM (in A549/ACE2) | - | [2] |

| Coronaviridae | SARS-CoV-2 (Mpro) | - | Enzymatic Assay | 0.53 µM | - | - | [2] |

| Picornaviridae | Mengovirus | HeLa, L cells | Plaque Reduction | ~100% inhibition at 80 µM | - | - | [1] |

| Picornaviridae | Mengovirus | FL, L cells | Various | >57% inhibition at 0.31-10 µM | - | - | [2] |

| Orthomyxoviridae | Influenza A viruses | - | Various | 90-99% inhibition (concentration not specified) | - | - | [4] |

| Herpesviridae | Herpes Simplex Virus (HSV) | - | Reactivation Assay | Dose-dependent inhibition (25-50 µM) | Not specified, low toxicity noted | - | [14] |

| Poxviridae | Vaccinia Virus | RK13 | Multiplication Assay | Inhibition at 25 µM | - | - | [2] |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50). Note: The lack of comprehensive CC50 data in many of the foundational studies prevents the calculation of the Selectivity Index.

Table 2: Synergistic Antiviral Activity of this compound in Combination with Brequinar (BRQ) against SARS-CoV-2

| Combination | Cell Line | Virus Variant | BRQ EC50 (µM) | Fold-change in BRQ EC50 | Reference(s) |

| BRQ alone | A549/ACE2 | Beta (B.1.351) | 2.67 | - | |

| BRQ + 0.78 µM DPY | A549/ACE2 | Beta (B.1.351) | 0.80 | 3.3x decrease | |

| BRQ + 12.5 µM DPY | A549/ACE2 | Beta (B.1.351) | 0.32 | 8.3x decrease |

DPY: this compound

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational studies of this compound's antiviral activity.

Plaque Reduction Assay

This assay is a gold-standard method for quantifying the infectivity of a lytic virus and for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Principle: Infectious virus particles create localized areas of cell death or cytopathic effect (CPE) in a confluent monolayer of susceptible cells. These areas, called plaques, can be visualized and counted. An antiviral compound will reduce the number and/or size of these plaques in a dose-dependent manner.

Protocol:

-

Cell Seeding: Seed susceptible host cells (e.g., Vero, HeLa) in 6-well or 12-well plates at a density that will form a confluent monolayer within 24-48 hours.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable cell culture medium.

-

Virus Dilution: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Infection:

-

Remove the growth medium from the cell monolayers.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Add the diluted virus to the cells and incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Treatment:

-

Remove the virus inoculum.

-

Add the different concentrations of this compound or a vehicle control to the respective wells.

-

-

Overlay:

-

Overlay the cell monolayer with a semi-solid medium (e.g., containing 0.5-1.5% methylcellulose or agarose) mixed with the corresponding concentration of this compound. This restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting:

-

Fix the cells with a solution such as 4% formaldehyde.

-

Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet). The viable cells will be stained, and the plaques will appear as clear zones.

-

Count the number of plaques in each well.

-

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control. The EC50 value can be determined by plotting the percentage of plaque reduction against the log of the drug concentration.

Figure 2: Experimental workflow for a Plaque Reduction Assay.

One-Step Growth Cycle Experiment

This experiment is used to characterize the kinetics of viral replication in a single round of infection and to determine the effect of an antiviral compound on different stages of the viral life cycle.[3]

Principle: By synchronizing the infection of a cell culture at a high multiplicity of infection (MOI), the release of progeny virions can be monitored over time, revealing the duration of the latent period and the burst size. An antiviral compound can be added at different time points to investigate its effect on specific stages of replication.

Protocol:

-

Cell Preparation: Prepare a suspension of susceptible host cells at a known concentration.

-